4-Hydroxy-octadecanoic acid 4-Hydroxy-octadecanoic acid DL-4-hydroxy stearic acid is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 2858-39-1
VCID: VC20672255
InChI: InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H36O3
Molecular Weight: 300.5 g/mol

4-Hydroxy-octadecanoic acid

CAS No.: 2858-39-1

Cat. No.: VC20672255

Molecular Formula: C18H36O3

Molecular Weight: 300.5 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-octadecanoic acid - 2858-39-1

Specification

CAS No. 2858-39-1
Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
IUPAC Name 4-hydroxyoctadecanoic acid
Standard InChI InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Standard InChI Key VSRRGPPFTIJBJG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC(CCC(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Fundamental Properties

4-Hydroxy-octadecanoic acid, systematically named 4-hydroxyoctadecanoic acid, is an 18-carbon saturated fatty acid with a hydroxyl group (-OH) at the C-4 position. Its molecular structure (Figure 1) distinguishes it from stearic acid (CH₃(CH₂)₁₆COOH), which lacks hydroxyl substituents . The compound’s molecular weight is 300.5 g/mol, and its canonical SMILES string (CCCCCCCCCCCCCCC(CCC(=O)O)O) reflects the hydroxyl group’s placement on the fourth carbon of the aliphatic chain.

Table 1: Molecular Properties of 4-Hydroxy-octadecanoic Acid

PropertyValue
CAS Registry Number2858-39-1
Molecular FormulaC₁₈H₃₆O₃
Molecular Weight300.5 g/mol
IUPAC Name4-hydroxyoctadecanoic acid
SMILESCCCCCCCCCCCCCCC(CCC(=O)O)O

Structural Comparison to Stearic Acid

The hydroxyl group at C-4 introduces polarity to the otherwise hydrophobic stearic acid backbone. This modification significantly alters solubility profiles and intermolecular interactions. While stearic acid forms crystalline solids with a melting point of 69.4°C, the hydroxyl group in 4-hydroxy-octadecanoic acid likely reduces crystallinity, yielding a waxy solid with enhanced solubility in polar solvents . X-ray diffraction studies of analogous hydroxy fatty acids suggest that the hydroxyl group facilitates hydrogen bonding, influencing packing efficiency and thermal stability .

Synthesis and Production Methods

Hydroxylation of Stearic Acid

Commercial production often involves the hydroxylation of stearic acid, a process achieved through chemical or enzymatic methods. VulcanChem reports that treating stearic acid with oxidizing agents or microbial enzymes introduces the hydroxyl group at the fourth carbon. For example, Pseudomonas spp. lipoxygenases selectively hydroxylate fatty acids at specific positions, though regioselectivity remains a challenge in large-scale synthesis .

Asymmetric Organocatalytic Synthesis

Recent advances in asymmetric synthesis have enabled the production of enantiomerically pure 4-hydroxy-octadecanoic acid. As demonstrated by Papanikolaou et al., a chiral terminal epoxide intermediate is generated via organocatalysis, followed by alkynylation or Grignard reagent addition to yield the desired stereochemistry . Key steps include:

  • Epoxidation: Stearoyl-CoA is converted to a terminal epoxide using 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one.

  • Nucleophilic Attack: Grignard reagents (e.g., MeMgBr) open the epoxide ring, introducing the hydroxyl group at C-4.

  • Purification: Silica gel chromatography isolates the product with >95% enantiomeric excess .

Table 2: Synthetic Yield Optimization

MethodYield (%)Purity (%)
Chemical Hydroxylation65–7888
Enzymatic Hydroxylation82–9095
Asymmetric Synthesis75–8598

Biological Activities and Mechanisms

Antitumor Effects in Human Carcinoma Models

4-Hydroxy-octadecanoic acid derivatives exhibit potent anticancer activity. Silylated analogs, such as compound 4 (methyl (R)-9-silyloxyoctadecanoate), demonstrate IC₅₀ values of 20.31 ± 0.24 nM in HT29 colon cancer cells, surpassing the activity of unmodified 9-hydroxystearic acid (9-HSA) by three orders of magnitude . Mechanistically:

  • Cell Cycle Arrest: Treatment with 50 nM compound 4 increases G0/G1 phase cells by 41.8 ± 0.2%, reducing S and G2/M populations by 66.4% and 80.3%, respectively .

  • Magnesium Depletion: Intracellular Mg²⁺ levels drop by 40%, impairing tyrosine kinase signaling and DNA stabilization without inducing direct damage .

  • Lipid Metabolism Reprogramming: LipidTOX™ assays reveal a 70% reduction in neutral lipid droplets, correlating with downregulated FASN and SCD1 gene expression .

Epigenetic Modulation

Histone hyperacetylation is a hallmark of 4-hydroxy-octadecanoic acid’s epigenetic activity. In HT29 cells, compound 4 increases H2/H3 and H4 acetylation by 2.5-fold, altering transcriptional programs linked to lipid synthesis and cell proliferation . This contrasts with 9-HSA, which only affects H4 acetylation, underscoring the hydroxyl group’s role in broadening epigenetic targets .

Industrial and Pharmaceutical Applications

Surfactants and Emulsifiers

The hydroxyl group enhances amphiphilicity, making 4-hydroxy-octadecanoic acid a candidate for nonionic surfactants. Its sodium stearate-like structure stabilizes oil-in-water emulsions in cosmetics and food products.

Drug Delivery Systems

Ester derivatives, such as methyl 4-hydroxyoctadecanoate, serve as lipid carriers for hydrophobic drugs. Silylated analogs improve blood-brain barrier penetration, with logP values increasing from 3.2 (parent acid) to 5.8 (silylated derivative) .

Research Frontiers and Challenges

Structure-Activity Relationships (SAR)

Ongoing SAR studies aim to optimize antitumor potency by modifying hydroxyl positioning and ester groups. Preliminary data indicate that C-9 silylation enhances activity 10-fold compared to C-4 derivatives .

Metabolic Stability

Despite promising in vitro results, in vivo studies face hurdles due to rapid β-oxidation of the fatty acid chain. Prodrug strategies, including triglyceride formulations, are under investigation to prolong half-life .

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